3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (hereafter referred to as the 3,4-dichloro derivative) is a cyclopentaquinoline-based compound featuring a benzylidene substituent at the 3-position of the fused cyclopentane ring. This compound has shown promise in STAT3-dependent cancer therapeutics () and is structurally related to acetylcholinesterase inhibitors used in Alzheimer’s disease research ().
Properties
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2/c21-15-8-5-11(10-16(15)22)9-12-6-7-14-18(20(24)25)13-3-1-2-4-17(13)23-19(12)14/h1-5,8-10H,6-7H2,(H,24,25)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQNGDIEEBYGGF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (referred to as DCBC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
DCBC has the molecular formula and a molecular weight of 370.23 g/mol. The compound features a quinoline core structure, which is known for a variety of biological activities including anticancer and anti-inflammatory properties.
Anticancer Activity
-
Mechanisms of Action :
- Quinoline derivatives, including DCBC, have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators.
- A study indicated that DCBC exhibited significant antiproliferative effects against several cancer cell lines, including breast (MCF7), colorectal (SW480), and lung (A375) cancers. The IC50 values were notably lower than those of standard chemotherapeutics like cisplatin .
- Case Studies :
Anti-inflammatory Activity
- Inflammation Models :
- Comparative Studies :
Structure-Activity Relationship (SAR)
The biological activity of DCBC can be attributed to its structural features:
- The presence of the dichlorobenzylidene moiety enhances its interaction with biological targets.
- Modifications on the quinoline ring can lead to variations in potency and selectivity against different cancer types and inflammatory pathways.
Data Summary
| Compound | Target Cells | IC50 (µM) | Biological Activity |
|---|---|---|---|
| DCBC | MCF7 | 356 | Anticancer |
| DCBC | SW480 | 366 | Anticancer |
| DCBC | A375 | 519 | Anticancer |
| DCBC | RAW264.7 | Not specified | Anti-inflammatory |
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Core Modifications
STAT3 Inhibition
- 3,4-Dichloro derivative: Demonstrated improved STAT3 binding compared to monosubstituted analogs (e.g., 4-chloro) due to enhanced hydrophobic interactions and electron-withdrawing effects. Compound ST3ND-34 (optimized from the 3,4-dichloro scaffold) showed superior tumor cell growth inhibition in DU145 prostate cancer cells .
- 4-Hydroxy analog : Highest activity in the series (IC50: 1.2 μM) due to hydrogen bonding with Glu111 and Arg114 .
Physicochemical Properties
| Compound Name | Solubility | Melting Point (°C) | Key Observations |
|---|---|---|---|
| 3,4-Dichloro derivative | Low in organic solvents | >240 (decomp.) | Requires formulation optimization for in vivo use. |
| 3-(4-Dimethylamino-benzylidene) analog | Moderate in DMSO | 188–190 | Enhanced solubility due to polar dimethylamino group. |
| Dimer (4a) | Insoluble in ethanol | >240 (decomp.) | Potential applications in materials science due to π-conjugation. |
Q & A
Q. Q1: What are the recommended synthetic routes for 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves cyclocondensation of substituted quinoline precursors with dichlorobenzaldehyde derivatives under acidic or catalytic conditions. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., ) can enhance regioselectivity. Key variables include:
- Catalyst choice : Pd(OAc)₂ or PdCl₂ for nitroarene activation.
- Temperature : Reactions at 80–100°C reduce side-product formation.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) yields >90% purity. Confirm purity via HPLC (C18 column, λ = 254 nm) and elemental analysis .
Q. Q2: How should researchers address spectral data contradictions (e.g., NMR shifts) during structural characterization?
Answer: Discrepancies in NMR assignments (e.g., aromatic proton shifts in cyclopentaquinoline scaffolds) often arise from tautomerism or solvent effects. To resolve:
- Use 2D NMR (COSY, HSQC, HMBC) to map coupling patterns and confirm substituent positions (e.g., cyclopenta ring protons at δ 3.2–4.1 ppm vs. quinoline protons at δ 7.5–8.3 ppm) .
- Compare experimental data with computational predictions (DFT/B3LYP/6-31G*). For example, ’s InChI-derived geometry can validate dihedral angles in X-ray structures .
- Cross-reference with analogous compounds (e.g., 3-[(4-hydroxyphenyl)methylidene] derivatives in ) to identify substituent-specific shifts .
Q. Q3: What are the critical safety protocols for handling this compound in laboratory settings?
Answer: Despite limited acute toxicity data (), assume acute toxicity (Category 4, H302) and eye irritation (Category 2B). Implement:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Fume hoods for synthesis steps involving dichlorobenzaldehyde (volatile, irritant).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
Store in airtight containers under nitrogen at 4°C to prevent degradation ().
Advanced Research Questions
Q. Q4: How can computational modeling predict the compound’s binding affinity for biological targets (e.g., DNA gyrase)?
Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions:
- Target selection : Homology models of bacterial DNA gyrase (similar to quinolonecarboxylic acid targets in ).
- Docking parameters : Grid box centered on ATP-binding pocket (20 ų), Lamarckian GA for conformational sampling.
- Validation : Compare with experimental IC₅₀ values from fluorometric assays (e.g., inhibition of supercoiling activity in E. coli gyrase) .
Results may reveal competitive inhibition via π-π stacking with dichlorophenyl groups and H-bonding with carboxylic acid moieties.
Q. Q5: What experimental strategies resolve contradictions in reported biological activity across studies?
Answer: Discrepancies often stem from impurity profiles or assay conditions. Mitigate via:
Q. Q6: How does the compound’s stability under varying pH and temperature conditions impact pharmacokinetic studies?
Answer: Conduct forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h). Monitor via HPLC for decomposition (e.g., esterification of carboxylic acid at low pH).
- Thermal stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) to identify melting points (likely >250°C, per cyclopentaquinoline analogs in ).
- Photostability : Expose to UV (320–400 nm) for 48h; dichlorophenyl groups may undergo photolytic dehalogenation .
Data informs formulation strategies (e.g., enteric coating to prevent gastric degradation).
Q. Q7: What advanced spectroscopic techniques validate tautomeric equilibria in solution?
Answer:
- Variable-temperature NMR : Monitor proton shifts (e.g., enol-keto tautomerism in carboxylic acid moiety) between 25–80°C in DMSO-d₆.
- IR spectroscopy : Detect O–H stretching (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) to confirm dominant tautomeric forms.
- UV-vis titration : Track λₘₐₓ shifts (e.g., 320 → 350 nm) in buffered solutions (pH 2–12) to map equilibrium constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
